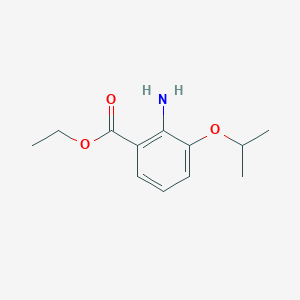![molecular formula C8H7BrN2O B13660829 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with bromoacetic acid under acidic conditions to form the desired imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, while oxidation can produce this compound N-oxide.
科学的研究の応用
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acids .
類似化合物との比較
Similar Compounds
4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the bromine substituent, which can affect its reactivity and biological activity.
5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the bromine and methyl groups in 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one makes it unique in terms of its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the methyl group can influence the compound’s solubility and biological activity.
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
5-bromo-4-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7BrN2O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |
InChIキー |
PRPNPVLQQFNUEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1NC(=O)N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)

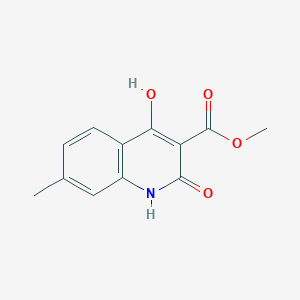

![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
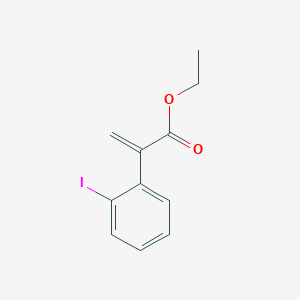

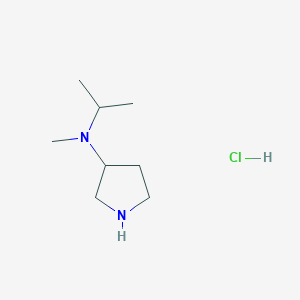

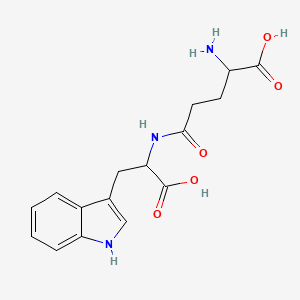
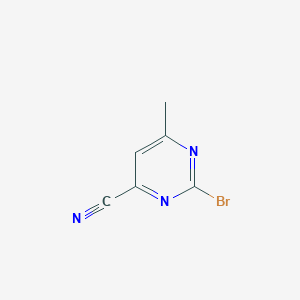
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)
